![molecular formula C12H14N2O2 B1359847 1-Methyl-DL-tryptophan CAS No. 26988-72-7](/img/structure/B1359847.png)
1-Methyl-DL-tryptophan
Overview
Description
1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1). It has been used to study inflammation-induced depression in mice and syncytial virus-induced bronchiolitis . It is a chiral compound that can exist as both D- and L-enantiomers .
Synthesis Analysis
While specific synthesis methods for 1-Methyl-DL-tryptophan were not found in the search results, it’s worth noting that tryptophan derivatives have been prepared using the Pictet-Spengler reaction of tryptophan esters with aldehydes .Molecular Structure Analysis
The empirical formula for 1-Methyl-DL-tryptophan is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc(CC(N)C(O)=O)c2ccccc12 .Chemical Reactions Analysis
1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1), which is involved in the catabolism of tryptophan .Physical And Chemical Properties Analysis
1-Methyl-DL-tryptophan is a solid substance . It has a melting point of 250 °C (dec.) .Scientific Research Applications
1. Cancer Immunotherapy
1-Methyl-D-tryptophan is used in clinical trials for patients with solid tumors to inhibit indoleamine-2,3-dioxygenase (IDO)-mediated tumor immune escape. This compound paradoxically inhibits the proliferation of alloreactive T-cells co-cultured with IDO1-positive human cancer cells, suggesting its complex role in cancer immunotherapy (Opitz et al., 2011).
2. Pharmacokinetic Imaging
1-Methyl-tryptophan's stereoisomers (levorotary and dextrorotary) have been investigated for pharmacokinetic imaging. Novel radioprobes, 1-N-11C-methyl-l- and -d-tryptophan, were developed for this purpose, providing insights into the distribution and action of 1-Methyl-tryptophan in vivo, which is critical in evaluating its antitumor potential (Xie et al., 2015).
3. Impact on Dendritic Cells
1-Methyl-tryptophan's effect on dendritic cells varies depending on the maturation pathway. It can modulate dendritic cell function independently of its action on IDO. This effect is crucial for understanding mechanisms of dendritic cell polarization (Agaugué et al., 2006).
4. Neurochemistry
Studies have explored the use of alpha-methyl-L-tryptophan as a tracer to study brain serotonin synthesis. This tracer is used in biological models for assessing serotonin synthesis rates in various circumstances, including normal control and alteration by drugs (Diksic & Young, 2001).
5. Inhibition of Tryptophan Oxidation
α-Methyl-DL-tryptophan has been observed to inhibit the oxidation of tryptophan in rat liver and by cobra venom. This inhibition suggests its potential influence on various metabolic pathways (Sourkes & Townsend, 1955).
6. Plant Biology
In plant biology, α-methyl-DL-tryptophan has been shown to stimulate anthocyanin synthesis in dark-grown seedlings of Sinapis alba L., providing insights into plant growth and development mechanisms (Schraudolf, 2004).
7. Immunomodulation
1-Methyl-D-tryptophan has been studied for its role in modulating immune responses, including its effect on the growth of immunogenic tumors. It has been observed to stimulate the growth of transplanted hepatocarcinoma in mice, highlighting its complex role in immunological processes (Vasil'eva et al., 2010)
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-(1-methylindol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314131 | |
Record name | 1-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-DL-tryptophan | |
CAS RN |
26988-72-7, 21339-55-9 | |
Record name | 1-Methyl-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26988-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-DL-tryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ARBRIN,(L) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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